![molecular formula C23H29N5O4 B2460095 Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate CAS No. 302796-74-3](/img/no-structure.png)
Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a purine ring (a type of heterocyclic aromatic organic compound), which is a fundamental structure in biological molecules like DNA and RNA. It also contains a diazepine ring (a seven-membered ring with two nitrogen atoms) and a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement). The presence of these structures could suggest potential biological activity, but without specific studies, this is purely speculative .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the carbon atoms, and the presence of any chiral centers. Tools like X-ray crystallography and NMR spectroscopy are typically used for such analyses .Chemical Reactions Analysis
The chemical reactivity of the compound would depend on the functional groups present. For example, the ester group might undergo hydrolysis, and the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity would depend on the exact structure of the compound .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate involves the condensation of 4-methylphenylacetic acid with ethyl acetoacetate, followed by cyclization with urea and acetic anhydride. The resulting intermediate is then reacted with butyl bromide to form the final product.", "Starting Materials": [ "4-methylphenylacetic acid", "ethyl acetoacetate", "urea", "acetic anhydride", "butyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-methylphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 4-methylphenyl-3-oxobutanoate.", "Step 2: Cyclization of ethyl 4-methylphenyl-3-oxobutanoate with urea and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid.", "Step 3: Esterification of 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid with butyl bromide in the presence of a base such as potassium carbonate to form Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate." ] } | |
Numéro CAS |
302796-74-3 |
Formule moléculaire |
C23H29N5O4 |
Poids moléculaire |
439.516 |
Nom IUPAC |
butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate |
InChI |
InChI=1S/C23H29N5O4/c1-4-5-14-32-18(29)15-28-21(30)19-20(25(3)23(28)31)24-22-26(12-6-7-13-27(19)22)17-10-8-16(2)9-11-17/h8-11H,4-7,12-15H2,1-3H3 |
Clé InChI |
QARIXEHVSRPEDA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


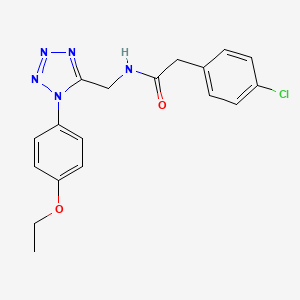
![1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2460014.png)
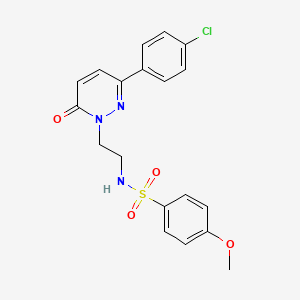

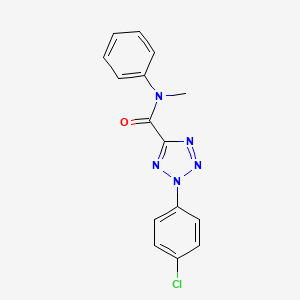

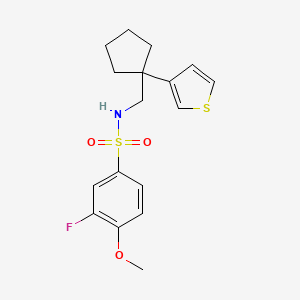
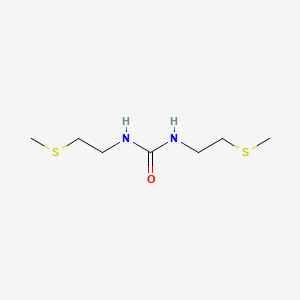
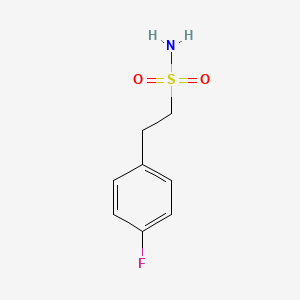
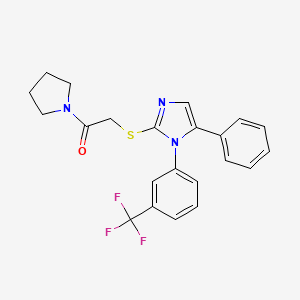
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide](/img/structure/B2460033.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460035.png)
